molecular formula C18H18N2O2 B6044702 4-{1-[4-(hydroxymethyl)phenyl]-1H-imidazol-2-yl}-2,6-dimethylphenol

4-{1-[4-(hydroxymethyl)phenyl]-1H-imidazol-2-yl}-2,6-dimethylphenol

Cat. No. B6044702
M. Wt: 294.3 g/mol
InChI Key: LPQNETBHBJFNFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{1-[4-(hydroxymethyl)phenyl]-1H-imidazol-2-yl}-2,6-dimethylphenol is a chemical compound with potential applications in scientific research. This compound is also known as 'SM-368229' and belongs to the class of imidazole derivatives. In

Mechanism of Action

The mechanism of action of 4-{1-[4-(hydroxymethyl)phenyl]-1H-imidazol-2-yl}-2,6-dimethylphenol is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes that are involved in cell proliferation and survival. This leads to the suppression of cancer cell growth and the induction of apoptosis.
Biochemical and Physiological Effects:
In addition to its potential applications in cancer therapy, 4-{1-[4-(hydroxymethyl)phenyl]-1H-imidazol-2-yl}-2,6-dimethylphenol has also been found to have other biochemical and physiological effects. For example, it has been shown to have anti-inflammatory properties and to inhibit the activity of certain enzymes that are involved in the production of inflammatory mediators. It has also been found to have antioxidant properties and to protect against oxidative stress.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-{1-[4-(hydroxymethyl)phenyl]-1H-imidazol-2-yl}-2,6-dimethylphenol in lab experiments is its potential as a cancer therapy. This compound has been found to be effective against a wide range of cancer cell lines and has shown promising results in animal studies. However, one of the limitations of using this compound is its potential toxicity. Further studies are needed to determine the safety and efficacy of this compound in humans.

Future Directions

There are several future directions for research on 4-{1-[4-(hydroxymethyl)phenyl]-1H-imidazol-2-yl}-2,6-dimethylphenol. One area of research is the development of more efficient synthesis methods for this compound. Another area of research is the elucidation of its mechanism of action and the identification of its molecular targets. Furthermore, studies are needed to determine the safety and efficacy of this compound in humans and to explore its potential as a cancer therapy. Finally, research is needed to determine the potential applications of this compound in other areas of medicine, such as inflammation and oxidative stress.

Synthesis Methods

The synthesis of 4-{1-[4-(hydroxymethyl)phenyl]-1H-imidazol-2-yl}-2,6-dimethylphenol can be achieved through a multistep process. One of the most common methods involves the reaction of 4-formylphenylboronic acid with 2,6-dimethyl-1,3-dihydroxybenzene in the presence of a palladium catalyst. This reaction leads to the formation of an intermediate compound, which is then reacted with imidazole in the presence of a base to yield the final product.

Scientific Research Applications

4-{1-[4-(hydroxymethyl)phenyl]-1H-imidazol-2-yl}-2,6-dimethylphenol has been shown to have potential applications in scientific research. One of the most promising areas of research is in the field of cancer therapy. This compound has been found to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to induce apoptosis (programmed cell death) in cancer cells.

properties

IUPAC Name

4-[1-[4-(hydroxymethyl)phenyl]imidazol-2-yl]-2,6-dimethylphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O2/c1-12-9-15(10-13(2)17(12)22)18-19-7-8-20(18)16-5-3-14(11-21)4-6-16/h3-10,21-22H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPQNETBHBJFNFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1O)C)C2=NC=CN2C3=CC=C(C=C3)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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